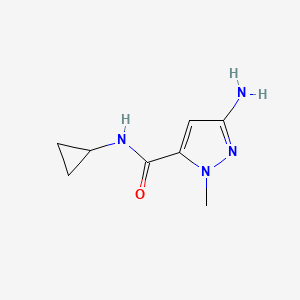![molecular formula C16H15ClN2O B2396170 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole CAS No. 1018125-84-2](/img/structure/B2396170.png)
2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazole derivatives is complex and versatile. The imidazole ring is a key component in many functional molecules and is utilized in a diverse range of applications . The bonds formed during the formation of the imidazole are a crucial aspect of its molecular structure .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Recent research has highlighted the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .作用機序
The mechanism of action of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules.
実験室実験の利点と制限
One of the advantages of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole is its low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study its effects on epigenetic modifications other than histone acetylation, such as DNA methylation. Finally, the development of more soluble derivatives of this compound may improve its efficacy and ease of administration.
合成法
The synthesis of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methyl-1H-benzo[d]imidazole-2-amine in the presence of a base to yield this compound.
科学的研究の応用
2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine and cisplatin.
特性
IUPAC Name |
2-[1-(2-chlorophenoxy)ethyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-5-8-13-15(10)19-16(18-13)11(2)20-14-9-4-3-7-12(14)17/h3-9,11H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQJCWCCIOQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

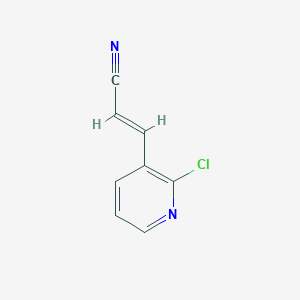

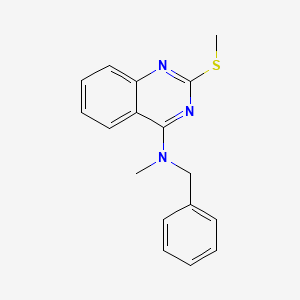

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
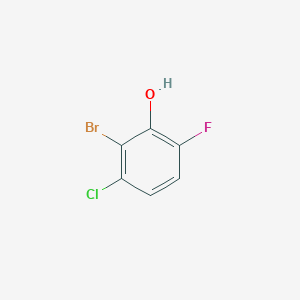
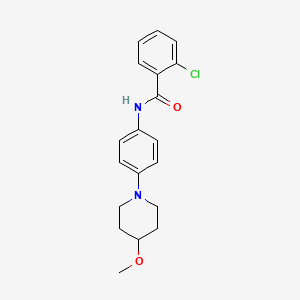
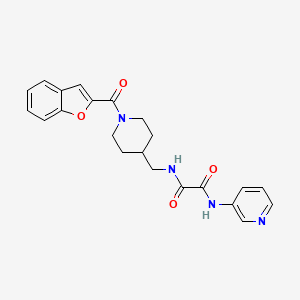
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)
